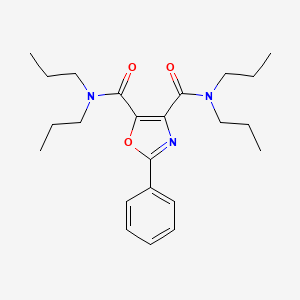
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is a chemical compound that features a tin (Sn) atom bonded to four 3,3,3-trifluoroprop-1-yn-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 3,3,3-trifluoroprop-1-yn-1-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The trifluoroprop-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane exerts its effects involves interactions with molecular targets and pathways. The trifluoroprop-1-yn-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tin center can also interact with other molecules, facilitating catalytic processes and other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(3,3,3-trifluoroprop-1-yn-1-yl)stannane: A similar compound with three butyl groups and one trifluoroprop-1-yn-1-yl group bonded to tin.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: A germanium analog with similar structural properties.
Uniqueness
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is unique due to the presence of four trifluoroprop-1-yn-1-yl groups bonded to a single tin atom. This configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
37828-10-7 |
|---|---|
Fórmula molecular |
C12F12Sn |
Peso molecular |
490.82 g/mol |
Nombre IUPAC |
tetrakis(3,3,3-trifluoroprop-1-ynyl)stannane |
InChI |
InChI=1S/4C3F3.Sn/c4*1-2-3(4,5)6; |
Clave InChI |
ARQMIZAWDGBWDL-UHFFFAOYSA-N |
SMILES canónico |
C(#C[Sn](C#CC(F)(F)F)(C#CC(F)(F)F)C#CC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


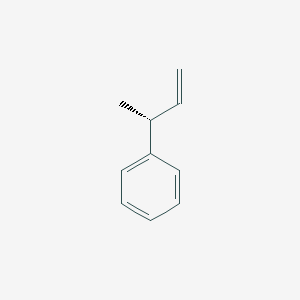
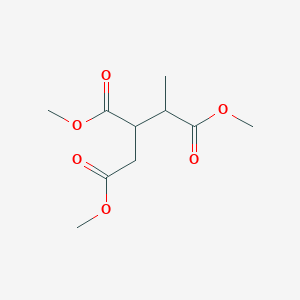
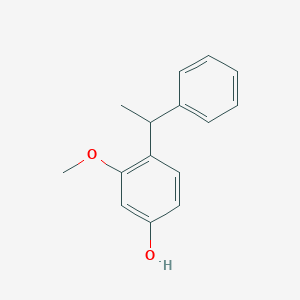
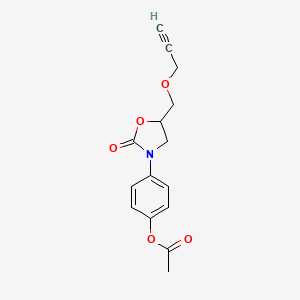
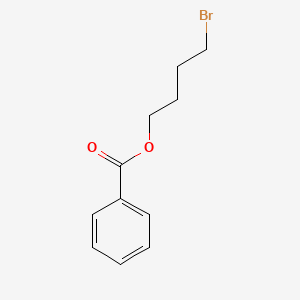
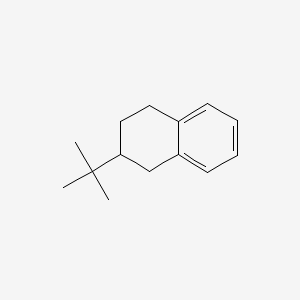
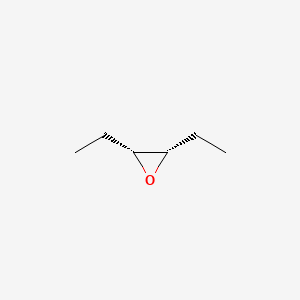
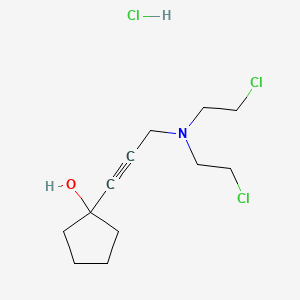
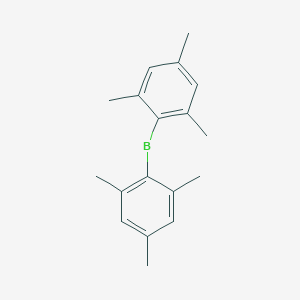
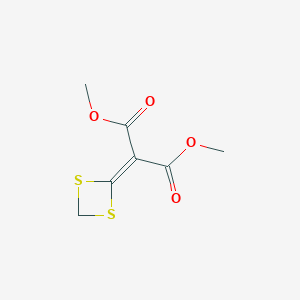
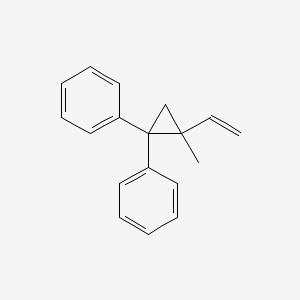
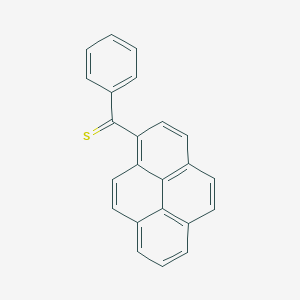
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
